molecular formula C14H14N4O5S B2404370 [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate CAS No. 877643-13-5

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate

Cat. No.: B2404370
CAS No.: 877643-13-5
M. Wt: 350.35
InChI Key: OQKMYJCRHKOWGO-UHFFFAOYSA-N
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Description

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate is a complex organic compound with the molecular formula C14H14N4O5S This compound is characterized by its unique structure, which includes a triazine ring, a nitrobenzoate moiety, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate typically involves multiple steps. One common method includes the formation of the triazine ring through a cyclization reaction, followed by the introduction of the methylsulfanyl group. The final step involves the esterification of the triazine derivative with 4-methyl-3-nitrobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazine ring and nitrobenzoate moiety are key structural features that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Oxazoline derivatives

Uniqueness

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate is unique due to its combination of a triazine ring, a nitrobenzoate moiety, and a methylsulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-8-4-5-10(6-11(8)18(21)22)13(20)23-7-17-12(19)9(2)15-16-14(17)24-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKMYJCRHKOWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCN2C(=O)C(=NN=C2SC)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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